molecular formula C10H13N3S B2429214 N-((dimethylamino)methylene)-N'-phenylthiourea CAS No. 1661847-00-2

N-((dimethylamino)methylene)-N'-phenylthiourea

Cat. No. B2429214
CAS RN: 1661847-00-2
M. Wt: 207.3
InChI Key: YVOIYVCUBYCEKA-DHZHZOJOSA-N
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Description

“N-((dimethylamino)methylene)-N’-phenylthiourea” is a derivative of dimethylamine, which is an organic compound with the formula (CH3)2NH . This secondary amine is a colorless, flammable gas with an ammonia-like odor . It’s commonly encountered commercially as a solution in water at concentrations up to around 40% .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N,N-dimethyl enaminones have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . A robust synthetic path toward a 2-aminopurine riboside phosphoramidite whose N2 functionality is masked with the N-(di-n-butylamino)methylene group has been introduced .


Chemical Reactions Analysis

N,N-dimethylamino derivatives have been used in reactions with thienocoumarin in acetic acid at room temperature, furnishing products of addition and dimethylamine elimination in 80–85% yields .

Scientific Research Applications

Intramolecular Hydrogen Bonding and Anion Binding

N-(p-Dimethylamino)benzoyl-N'-phenylthiourea, as an N-acylthiourea, is notable for its inability to bind anions due to a strong intramolecular hydrogen bond (IHB). However, new research shows that by inserting an amido group in the N'-phenyl side, the resulting N-benzamido-N'-benzoylthioureas, despite also having IHB, can strongly bind to anions with high binding constants. This suggests potential applications as anion receptors or organocatalysts (Liu & Jiang, 2008).

Molecular Structure and Stability Analysis

The molecular structure of compounds related to N-((dimethylamino)methylene)-N'-phenylthiourea has been analyzed for understanding stability and functional properties. This research is crucial for designing better functional dyes and other related applications (Fujii et al., 1996).

Antimicrobial Activity

Certain derivatives of N-((dimethylamino)methylene)-N'-phenylthiourea have shown promising antimicrobial activity. A study synthesized new derivatives and tested them against various bacteria and fungi, finding significant antimicrobial properties, which could lead to potential applications in medicinal chemistry (Ghorab et al., 2017).

Chemical Reduction in Nanocatalysis

Research into the chemical reduction of dyes like methylene blue, which contains structural similarities to N-((dimethylamino)methylene)-N'-phenylthiourea, highlights potential applications in nanocatalysis. The reduction of such dyes can lead to commercially useful products, with implications for industrial applications (Begum et al., 2019).

Fluorescent Sensing and Capture

The derivative N-p-(dimethylamino)benzamido-N'-phenylthiourea has been shown to be a dual fluorescent anion receptor. It demonstrates high sensitivity and selectivity toward certain anions, suggesting its use in developing advanced sensing technologies (Wu et al., 2002).

Polymerization and Functionalization

N-((dimethylamino)methylene)-N'-phenylthiourea derivatives have been used in the synthesis of polymers with aromatic tertiary amine groups. These polymers can be utilized in creating functionally diverse materials, highlighting applications in materials science (Kim et al., 1998).

Future Directions

N,N-dimethyl enaminones, which are structurally similar to “N-((dimethylamino)methylene)-N’-phenylthiourea”, have been used as building blocks for a diverse range of heterocyclic derivatives . These N,N-dimethyl analogues have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications . This suggests potential future directions in the development of new biologically active compounds.

properties

IUPAC Name

(1E)-1-(dimethylaminomethylidene)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S/c1-13(2)8-11-10(14)12-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,14)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOIYVCUBYCEKA-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=S)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C(=S)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820314
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-((dimethylamino)methylene)-N'-phenylthiourea

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